Home > Products > Screening Compounds P35636 > alpha-Pyrrolidinononanophenone
alpha-Pyrrolidinononanophenone - 13415-58-2

alpha-Pyrrolidinononanophenone

Catalog Number: EVT-10947463
CAS Number: 13415-58-2
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Pyrrolidinononanophenone is a synthetic compound belonging to the class of pyrrolidinophenones, which are recognized as new psychoactive substances. This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilicity and potential psychoactive effects. Alpha-Pyrrolidinononanophenone has garnered attention due to its structural similarity to other synthetic cathinones, which are known for their stimulant properties and interactions with neurotransmitter systems.

Source

Alpha-Pyrrolidinononanophenone is synthesized in laboratory settings and is not naturally occurring. It is derived from the modification of traditional cathinone structures, particularly through the introduction of a nonanophenone moiety. The compound's synthesis has been explored in various studies focusing on its pharmacological and toxicological profiles.

Classification

Alpha-Pyrrolidinononanophenone is classified as a synthetic cathinone, a subgroup of phenethylamines. These compounds are structurally similar to the khat plant's active constituents and are known for their stimulant effects. Synthetic cathinones are often associated with increased abuse potential due to their psychoactive properties.

Synthesis Analysis

Methods

The synthesis of alpha-Pyrrolidinononanophenone typically involves several chemical reactions that introduce the pyrrolidine ring and the nonanophenone structure. Common methods include:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the nonanophenone moiety onto a pyrrolidine base.
  • Reduction Reactions: Employing reducing agents to modify ketones or aldehydes in the synthesis pathway.
  • Cyclization: Forming the pyrrolidine ring through cyclization reactions involving appropriate precursors.

Technical Details

A typical synthetic route may involve starting materials such as 1-bromononane and pyrrolidine. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Alpha-Pyrrolidinononanophenone has a molecular formula of C19H29NOC_{19}H_{29}NO. Its structure features:

  • A pyrrolidine ring, which is a five-membered nitrogen-containing cyclic structure.
  • A nonanophenone backbone, characterized by a long hydrocarbon chain that enhances lipophilicity.

Data

The compound's structural data can be summarized as follows:

  • Molecular Weight: Approximately 299.45 g/mol
  • Melting Point: Data on melting point varies but is generally reported in the range typical for similar compounds.
  • Solubility: Highly lipophilic, soluble in organic solvents but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Alpha-Pyrrolidinononanophenone undergoes various chemical reactions typical of ketones and amines:

  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions.
  • Oxidation: The compound may be oxidized under certain conditions, affecting its psychoactive properties.
  • Hydrolysis: In aqueous environments, hydrolysis may occur, leading to degradation products.

Technical Details

The reactivity of alpha-Pyrrolidinononanophenone is influenced by its structural features, particularly the presence of the electron-donating pyrrolidine ring, which can stabilize intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for alpha-Pyrrolidinononanophenone involves interaction with monoamine transporters, particularly dopamine transporters. It acts as a potent inhibitor of dopamine reuptake, leading to increased levels of dopamine in synaptic clefts.

Data

Studies have shown that compounds like alpha-Pyrrolidinononanophenone exhibit significant binding affinity for dopamine transporters, correlating with increased locomotor activity in animal models. The elongation of the aliphatic side chain has been linked to enhanced potency and potential cytotoxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Odor: May possess a faint chemical odor.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis in aqueous solutions.

Relevant data indicates that alpha-Pyrrolidinononanophenone exhibits higher cytotoxicity compared to traditional stimulants like methamphetamine, suggesting significant implications for its safety profile.

Applications

Scientific Uses

Alpha-Pyrrolidinononanophenone is primarily used in research settings to study its pharmacological effects, particularly concerning its role as a stimulant and its interactions with neurotransmitter systems. It serves as a model compound for investigating the neuropharmacological properties of synthetic cathinones, contributing to understanding their mechanisms of action and potential therapeutic applications or risks associated with their use.

Introduction to Alpha-Pyrrolidinononanophenone in the Context of Synthetic Cathinones

Historical Emergence and Classification Within Designer Drug Paradigms

Alpha-pyrrolidinononanophenone (referred to in research as PV9) emerged as a direct consequence of global scheduling efforts targeting first-generation synthetic cathinones like mephedrone and MDPV. Following the U.S. Drug Enforcement Administration's 2014 emergency scheduling of α-PVP (flakka) and analogues [1] [2] [8], clandestine laboratories shifted towards modifying aliphatic side-chain lengths to create legally distinct yet pharmacologically active variants. This compound exemplifies the "second wave" of designer cathinones characterized by extended carbon chains intended to circumvent analog-specific legislation while maintaining or enhancing psychoactive effects. Its initial appearance in forensic samples around 2015-2016 coincided with intensified regulatory pressure on shorter-chain pyrovalerones [6] [7]. Structurally classified as an α-pyrrolidinophenone, PV9 falls under the broader category of synthetic cathinones – β-keto amphetamine analogs designed to mimic the stimulant properties of natural cathinone found in Catha edulis (khat) [1] [8]. Its emergence underscores the adaptive nature of illicit drug markets, where molecular tweaking responds rapidly to controlled substance lists.

Table 1: Emergence Timeline of Key Pyrrolidinophenone Cathinones

CompoundCommon NameInitial Detection PeriodPrimary Regulatory Response PeriodStructural Distinction
MDPV"Bath salts"Pre-20102011-2013 (US/EU bans)Methylenedioxy ring, pentyl chain
α-PVP"Flakka"2012-20132014 (US Schedule I)Pentyl side chain
α-Pyrrolidinononanophenone (PV9)Not widely established2015-2016Post-2017 (Targeted in later analog acts)Nonyl (9-carbon) side chain

Position Within the Structural Continuum of Pyrrolidinophenone Derivatives

PV9 occupies a critical position in the structural evolution of pyrovalerone cathinones, defined by its nine-carbon aliphatic side chain (nonanophenone backbone). This structure systematically builds upon the pharmacophore shared by this subclass: 1) a lipophilic aromatic ring, 2) a carbonyl group (β-keto moiety), 3) an amine group incorporated into a pyrrolidine ring. Its core differentiation lies in the α-alkyl chain elongation compared to prototypical compounds: while α-PVP (alpha-pyrrolidinopentiophenone) features a five-carbon (pentyl) chain and MDPV incorporates a five-carbon chain with a methylenedioxybenzene ring, PV9 extends this to a nine-carbon chain (C9H19) [7] [10]. This modification significantly amplifies lipophilicity, quantified by higher logP values predicted computationally and confirmed via chromatographic retention studies. Increased lipophilicity enhances blood-brain barrier permeability, correlating with accelerated central nervous system effects in preclinical models [7]. Within the homologous series (α-PVP, PV8 (octyl chain), PV9 (nonyl chain)), PV9 represents one of the longest side-chain variants encountered in forensic analysis, pushing the boundaries of steric tolerance for monoamine transporter binding [7] [10]. Spectroscopic analyses (GC-MS, LC-HRMS) reveal characteristic fragmentation patterns tied to the elongated chain, including prominent ions resulting from cleavages adjacent to the carbonyl and pyrrolidine nitrogen [10].

Table 2: Molecular Characteristics of Key Aliphatic Chain-Modified Pyrrolidinophenones

CompoundIUPAC NameAliphatic Side Chain LengthMolecular FormulaKey Physicochemical Shift vs. α-PVP
α-PVPα-PyrrolidinopentiophenonePentyl (C5)C15H21NOBaseline (higher volatility)
PV8 (Hypothetical Reference)α-PyrrolidinooctanophenoneOctyl (C8)C18H27NO↑ Lipophilicity (LogP), ↓ Aqueous Solubility
α-Pyrrolidinononanophenone (PV9)1-Pyrrolidin-1-yl-1-(phenyl)nonan-1-oneNonyl (C9)C19H29NO↑↑ Lipophilicity, Altered Crystallinity, Prolonged Metabolic Half-Life

Motivations for Research: Public Health, Policy, and Neuropharmacological Innovation

Research on PV9 is driven by three interconnected imperatives: public health protection, evidence-based policy formulation, and fundamental neuropharmacological inquiry. From a public health perspective, PV9 exemplifies the "unknown risk" challenge posed by novel psychoactive substances (NPS). Its extended alkyl chain induces unpredictable changes in receptor binding kinetics, metabolic pathways, and cellular toxicity profiles compared to shorter-chain analogs [7]. Early in vitro studies demonstrated significantly altered cytotoxicity in neuronal (SH-SY5Y), hepatic (Hep G2), and cardiac (H9C2) cell lines, with longer chains like PV9 inducing greater disruption of plasma membrane fluidity and mitochondrial dysfunction than α-PVP [7]. This necessitates urgent toxicological characterization to guide clinical management of overdoses. For policymakers, understanding PV9's structure-activity relationships (SAR) is vital for designing future-proof legislation. Current analog acts often rely on structural similarity metrics; defining how chain length modifies "similarity" requires empirical data [8] [10]. Neuropharmacologically, PV9 serves as a probe molecule for investigating how lipid solubility and steric bulk influence interactions with monoamine transporters. Its high potency as a dopamine reuptake inhibitor (DRI), suggested by its structural kinship to α-PVP (a potent DRI with DAT IC50 ~13-80 nM [1] [2]), combined with its altered pharmacokinetics, offers insights into transporter binding site topology and the design of novel therapeutics for disorders like ADHD or depression where transporter modulation is beneficial [5] [7]. The compound thus sits at the nexus of forensic science, regulatory science, and basic neuropharmacology.

Table 3: Primary Research Drivers for PV9 Investigation

Research DomainKey MotivationsKnowledge Gaps Being Addressed
Public HealthRisk assessment of emerging drugs, Guiding clinical toxicology, Predicting abuse potentialCytotoxicity mechanisms, Metabolic pathways, Potency relative to established drugs
Policy & Forensic ScienceDesigning effective analog controls, Developing detection methods, International scheduling coordinationStructure-Activity Relationship (SAR) beyond core scaffolds, Analytical signatures for identification
NeuropharmacologyTransporter binding site mapping, Lipophilicity-activity relationships, Novel inhibitor designImpact of side-chain length on DAT/NET affinity and selectivity, Brain penetration kinetics

Properties

CAS Number

13415-58-2

Product Name

alpha-Pyrrolidinononanophenone

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylnonan-1-one

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C19H29NO/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3

InChI Key

RYJXAZXFWIWTOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.